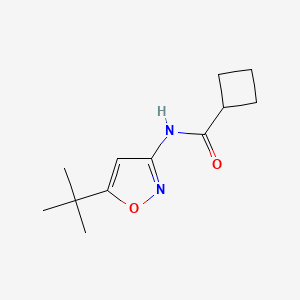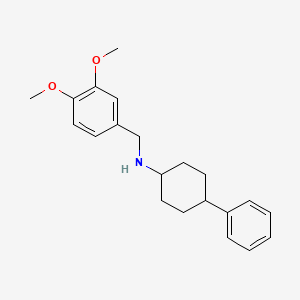![molecular formula C17H12N2O B4996138 3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)
3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile, also known as MPPF, is a chemical compound that has been widely used in scientific research. It is a selective antagonist for the serotonin receptor subtype 1A (5-HT1A), which plays an important role in regulating mood, anxiety, and other physiological processes.
作用機序
3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile is a selective antagonist for the 5-HT1A receptor, which means that it blocks the binding of serotonin to this receptor. The 5-HT1A receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. It is involved in the regulation of mood, anxiety, and other physiological processes. By blocking the 5-HT1A receptor, this compound can modulate these processes and provide insights into the role of this receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dose, route of administration, and other factors. In animal models, this compound has been shown to reduce anxiety-like behavior, increase locomotor activity, and modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the dopaminergic and noradrenergic systems.
実験室実験の利点と制限
3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile has several advantages for lab experiments, including its high selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, this compound also has several limitations, including its potential toxicity at high doses, its limited solubility in water, and its potential interactions with other drugs or chemicals.
将来の方向性
There are several future directions for research on 3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile and the 5-HT1A receptor. One direction is to study the role of the 5-HT1A receptor in various pathological conditions, such as depression, anxiety disorders, and schizophrenia. Another direction is to develop new drugs that target the 5-HT1A receptor and have improved pharmacological properties, such as higher selectivity, better solubility, and reduced toxicity. Finally, future research could explore the potential of this compound and other 5-HT1A receptor antagonists as therapeutic agents for various disorders.
合成法
3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile can be synthesized by reacting 2-methoxybenzaldehyde with malononitrile in the presence of piperidine to obtain 2-(2-methoxyphenyl)acetonitrile. This compound is then reacted with 3-bromobenzonitrile in the presence of potassium carbonate and copper powder to obtain this compound.
科学的研究の応用
3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile has been widely used in scientific research to study the role of the 5-HT1A receptor in various physiological processes. It has been used in animal models to study anxiety, depression, and other mood disorders. This compound has also been used to study the effects of other drugs on the 5-HT1A receptor, such as the selective serotonin reuptake inhibitors (SSRIs) and the atypical antipsychotic drugs.
特性
IUPAC Name |
3-[(E)-1-cyano-2-(2-methoxyphenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-20-17-8-3-2-6-15(17)10-16(12-19)14-7-4-5-13(9-14)11-18/h2-10H,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDNTKRHBFGZMO-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)
![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)


![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)


![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)

